4,5-dimethyl-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dimethyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole . Benzotriazoles are mainly used as corrosion inhibitors and are widely distributed in the environment .

Synthesis Analysis

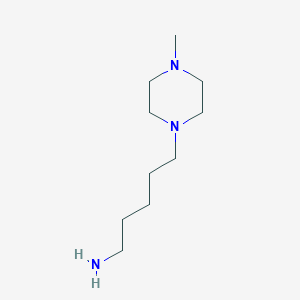

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular formula of this compound is C8H9N3 . Its structure includes a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.217±0.06 g/cm3 and a predicted boiling point of 373.5±11.0 °C .Aplicaciones Científicas De Investigación

Occurrence and Removal in Water Treatment

4,5-dimethyl-1H-1,2,3-benzotriazole is part of a broader group of benzotriazoles used as corrosion inhibitors in various applications, including industrial processes and household products. Research has highlighted their widespread presence in municipal wastewater and the challenges associated with their removal during water treatment. For instance, Reemtsma et al. (2010) studied the elimination of benzotriazoles in wastewater treatment plants, finding variable removal efficiencies and significant presence in effluent concentrations, suggesting the need for enhanced treatment methods like activated carbon filtration or ozonation for effective removal (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Environmental Fate and Impact

The environmental fate of benzotriazoles, including 4,5-dimethyl derivatives, has been a focus of recent studies, exploring their persistence and transformation products in aquatic environments. Trček et al. (2018) provided insights into the degradation pathways of benzotriazoles in urban aquifers, highlighting their potential impact on groundwater quality and emphasizing the need for monitoring these compounds in water sources (Trček, Žigon, Kramarič Zidar, & Auersperger, 2018).

Biotransformation and Degradation Pathways

Understanding the biotransformation and degradation pathways of benzotriazoles is crucial for assessing their environmental impact and developing strategies for their removal. Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, identifying major transformation products and suggesting potential pathways for their biodegradation (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).

Analytical Methods for Detection

Accurate detection and quantification of benzotriazoles, including 4,5-dimethyl derivatives, in environmental samples are essential for monitoring their presence and evaluating water treatment efficiency. Weiss and Reemtsma (2005) developed a method for determining corrosion inhibitors in water samples by liquid chromatography-electrospray ionization-tandem mass spectrometry, facilitating the study of their occurrence and fate in aquatic environments (Weiss & Reemtsma, 2005).

Mecanismo De Acción

Target of Action

Benzotriazole derivatives, which include 4,5-dimethyl-1h-1,2,3-benzotriazole, have been found to exhibit a broad spectrum of biological properties . They have been used extensively in the synthesis of molecules of varied biological and pharmaceutical importance .

Mode of Action

Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes these derivatives susceptible to such binding .

Biochemical Pathways

Benzotriazole derivatives have been associated with a variety of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Benzotriazole derivatives are known to be poorly biodegradable, suggesting that they may persist in the body for extended periods .

Result of Action

Benzotriazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, benzotriazoles are commonly used in the manufacture of aircraft de-icing/antifreeze fluids, coolants, etc., and have been detected in a variety of water environments . This suggests that the action, efficacy, and stability of this compound may be influenced by its environmental context.

Safety and Hazards

Direcciones Futuras

Given its widespread use and environmental persistence, more research is needed to understand the long-term environmental effects of 4,5-Dimethyl-1H-1,2,3-benzotriazole . Advanced oxidation processes (AOPs) can not only effectively remove it from water but also reduce its toxic effects on aquatic organisms .

Propiedades

IUPAC Name |

4,5-dimethyl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-4-7-8(6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXICLUNGKDYXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)

![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2706369.png)